molecular formula C19H19NO5S B2686969 (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 1164546-35-3

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No.: B2686969
CAS No.: 1164546-35-3
M. Wt: 373.42
InChI Key: IHIRJXDWWCHOTJ-FNORWQNLSA-N
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Description

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a complex organic compound that features a combination of methoxy, thiophene, acrylate, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate typically involves a multi-step process. One common route includes the following steps:

    Formation of the acrylate intermediate: This involves the reaction of thiophene-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the (E)-3-(thiophen-2-yl)acrylic acid.

    Esterification: The (E)-3-(thiophen-2-yl)acrylic acid is then esterified with 5-methoxy-2-hydroxybenzaldehyde in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the ester intermediate.

    Morpholine coupling: Finally, the ester intermediate is reacted with morpholine-4-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylate double bond can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Saturated acrylate derivatives.

    Substitution: Various substituted phenyl morpholine-4-carboxylates.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxy and morpholine groups can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-methoxy-2-(3-(furan-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Similar structure but with a furan ring instead of thiophene.

    (E)-5-methoxy-2-(3-(pyridin-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Contains a pyridine ring instead of thiophene.

    (E)-5-methoxy-2-(3-(benzofuran-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Features a benzofuran ring.

Uniqueness

The uniqueness of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate lies in its combination of functional groups, which can impart distinct electronic and steric properties. The thiophene ring, in particular, can enhance its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-23-14-4-6-16(17(21)7-5-15-3-2-12-26-15)18(13-14)25-19(22)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIRJXDWWCHOTJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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